m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate
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Overview
Description
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate typically involves the diazotization of m-phenylenediamine followed by coupling with m-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The monoglycolate form is achieved by reacting the azo compound with ethylene glycol under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced reactors and purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a staining agent.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s reactivity allows it to form covalent bonds with specific targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
m-Phenylenediamine: A precursor in the synthesis of the compound.
m-Aminophenol: Another precursor used in the synthesis.
Azo Compounds: Similar in structure but may have different substituents.
Uniqueness
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its monoglycolate form enhances its solubility and usability in various applications.
Properties
CAS No. |
67493-64-5 |
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Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;2-hydroxyacetic acid |
InChI |
InChI=1S/C12H13N5.C2H4O3/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;3-1-2(4)5/h1-7H,13-15H2;3H,1H2,(H,4,5) |
InChI Key |
ZYRMZFNQPOIEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(C(=O)O)O |
Origin of Product |
United States |
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